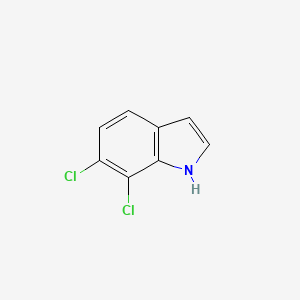
1-Hydroxy-2-naphtalate d'éthyle
Vue d'ensemble
Description
Ethyl 1-hydroxy-2-naphthoate is an organic compound belonging to the class of naphtholsThis compound is characterized by its white to off-white powder form and exhibits a melting point range of 110-116°C. It is widely used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
Recherche biochimique
Le 1-hydroxy-2-naphtalate d'éthyle est utilisé dans la recherche biochimique, en particulier dans l'étude des dioxygénases . Les dioxygénases sont un groupe d'enzymes qui catalysent l'incorporation de deux atomes d'oxygène moléculaire dans un substrat . Ces enzymes jouent un rôle important dans la décomposition aérobie des composés aromatiques dans les bactéries . Le groupement 1-hydroxy-2-naphtalate est un élément clé dans l'étude de ces enzymes .
Caractérisation moléculaire
Ce composé est utilisé dans la caractérisation moléculaire de la 1-hydroxy-2-naphtalate dioxygénase de Nocardioides sp. KP7 . Cette enzyme clive le cycle aromatique monohydroxylé . Le gène structural de cette enzyme a été séquencé, fournissant de précieuses informations sur sa fonction .
Photochimie
Le this compound est utilisé dans les études photochimiques . La stabilité conformationnelle, le spectre infrarouge et la photochimie du 1-hydroxy-2-naphtalate de phényle (PHN) ont été étudiés par spectroscopie infrarouge à l'état de matrice isolée et par des calculs théoriques . Cette recherche fournit de précieuses informations sur les propriétés photochimiques de ce composé .
Découverte de médicaments
Les hydroxynaphtalates, y compris le this compound, jouent un rôle important dans la découverte de médicaments . Ils ont été utilisés comme intermédiaires pour la synthèse de composés anticancéreux .
Propriétés biologiques et médicinales
Les dérivés de l'hydroxynaphtalate présentent d'importantes propriétés biologiques et médicinales . Par exemple, le 1-hydroxy-2-naphtalate de méthyle et le 1,6-dihydroxy-2-naphtalate d'éthyle présentent une activité anti-inflammatoire , tandis que l'acide 1-hydroxy-2-naphtoïque lui-même a une action antibactérienne reconnue .
Produits naturels
Le groupement 1-hydroxy-2-naphtalate est observé dans des produits naturels tels que les composés cytotoxiques 3-hydroxymolluginine et 3-méthoxymolluginine . Ces composés ont des propriétés cytotoxiques significatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 1-hydroxy-2-naphthoate can be synthesized through the esterification of 1-hydroxy-2-naphthoic acid with ethanol. The reaction
Propriétés
IUPAC Name |
ethyl 1-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-8,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOUMBFXFQZOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495869 | |
| Record name | Ethyl 1-hydroxynaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33950-71-9 | |
| Record name | Ethyl 1-hydroxynaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using lithio ethyl acetate in the synthesis of ethyl 1-hydroxy-2-naphthoates?
A1: The research paper [] highlights that lithio ethyl acetate is a superior reagent for transforming 1H-2-benzopyran-1-ones into the desired ethyl 1-hydroxy-2-naphthoates. This suggests that the reagent offers advantages in terms of yield, reaction conditions, or ease of purification compared to alternative methods. Further research would be needed to compare this method with others and establish its full benefits.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1313873.png)
![2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1313876.png)


![Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-](/img/structure/B1313884.png)








